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molecular formula C9H10INO2 B8576547 2-(ethylamino)-4-iodobenzoic acid

2-(ethylamino)-4-iodobenzoic acid

Cat. No. B8576547
M. Wt: 291.09 g/mol
InChI Key: IBVOZGYHZFAVMQ-UHFFFAOYSA-N
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Patent
US09126972B2

Procedure details

3.5 g (13.16 mmol) of 2-fluoro-4-iodobenzoic acid were mixed to a 16.11 ml solution of ethylamine (70% in water) in a sealed tube. The reaction vessel was heated and stirred at 125° C. during 24 hours. Nitrogen was bubbled through the reaction mixture to eliminate the excess of ethylamine. The reaction mixture was than poured into an iced water solution and the mixture acidified to pH=3-4 with acetic acid. The resulting white solid was then filtered off, washed with water and dried to give 2.2 g (7.55 mmol).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
16.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12]([NH2:14])[CH3:13]>>[CH2:12]([NH:14][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH3:13]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)I
Name
solution
Quantity
16.11 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred at 125° C. during 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was heated
CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the reaction mixture
ADDITION
Type
ADDITION
Details
than poured into an iced water solution
FILTRATION
Type
FILTRATION
Details
The resulting white solid was then filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 2.2 g (7.55 mmol)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)NC1=C(C(=O)O)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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